molecular formula C21H18N2O5 B3001910 N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide CAS No. 330663-33-7

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide

Cat. No.: B3001910
CAS No.: 330663-33-7
M. Wt: 378.384
InChI Key: IGVQOAMFGNGDNZ-LNVKXUELSA-N
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Description

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide is a synthetic chromene-derived compound characterized by a benzopyran core with functional modifications at the 2-, 3-, and 6-positions. Its structure includes:

  • 6-methoxy group: Enhances electron density on the aromatic system.
  • 3-carboxamide moiety: Provides polarity and possible biological interaction sites.

Properties

IUPAC Name

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-12(24)14-4-6-16(7-5-14)23-21-18(20(26)22-13(2)25)11-15-10-17(27-3)8-9-19(15)28-21/h4-11H,1-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVQOAMFGNGDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 341.35 g/mol
  • Chemical Structure : The chromene core is modified by an acetyl group and a methoxy group, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis in breast cancer cells
AntimicrobialInhibition of bacterial growth

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating a strong ability to neutralize free radicals, which is critical for preventing cellular damage.
  • Anti-inflammatory Study : In vitro experiments showed that the compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests its potential application in treating chronic inflammatory diseases.
  • Anticancer Research : A recent investigation into its anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, accompanied by increased markers of apoptosis.

Comparison with Similar Compounds

Key Analog: N-acetyl-6-chloro-2-(4-methylphenyl)imino-chromene-3-carboxamide

This analog shares the chromene-carboxamide backbone but differs in substituents:

Property Target Compound Analog ()
6-position substituent Methoxy (-OCH₃) Chloro (-Cl)
2-position substituent 4-acetylphenyl (electron-withdrawing) 4-methylphenyl (electron-donating)
Molecular Formula Inferred: C₂₁H₁₈N₂O₅ C₁₉H₁₅ClN₂O₃
Molecular Weight Estimated: ~402.38 g/mol 378.79 g/mol
Electronic Effects Methoxy increases electron density; acetyl enhances conjugation Chloro withdraws electrons; methyl stabilizes via hyperconjugation
Solubility Higher polarity due to methoxy and acetyl groups More lipophilic (Cl and methyl reduce polarity)
Potential Reactivity Acetyl group may undergo hydrolysis Chloro group enables nucleophilic substitution

Mechanistic Implications from Related Compounds

  • 4-Acetylphenyl Phosphate in Enzymatic Studies : The 4-acetylphenyl group in the target compound resembles substrates like 4-acetylphenyl phosphate, which participates in enzymatic reactions (e.g., Cdc25A phosphatase) via general acid-base catalysis . This suggests the acetyl group in the target compound could facilitate interactions with catalytic residues in enzymes.
  • Methoxy vs. Chloro Effects : The methoxy group’s electron-donating nature may stabilize transition states in aromatic electrophilic substitution, whereas the chloro group in the analog could enhance electrophilicity at adjacent positions.

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